Altenuene

Description

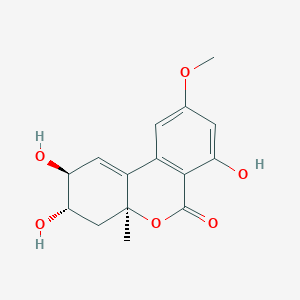

metabolite of Alternaria; structure given in first source

Structure

3D Structure

Properties

IUPAC Name |

(2S,3S,4aS)-2,3,7-trihydroxy-9-methoxy-4a-methyl-3,4-dihydro-2H-benzo[c]chromen-6-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H16O6/c1-15-6-12(18)10(16)5-9(15)8-3-7(20-2)4-11(17)13(8)14(19)21-15/h3-5,10,12,16-18H,6H2,1-2H3/t10-,12-,15-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MMHTXEATDNFMMY-WBIUFABUSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC12CC(C(C=C1C3=C(C(=CC(=C3)OC)O)C(=O)O2)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@]12C[C@@H]([C@H](C=C1C3=C(C(=CC(=C3)OC)O)C(=O)O2)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H16O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60891799 | |

| Record name | Altenuene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60891799 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

292.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

29752-43-0 | |

| Record name | Altenuene | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0029752430 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Altenuene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60891799 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Altenuene from Alternaria sp. | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Cytotoxic Mechanisms of Altenuene in Human Cancer Cell Lines

Foreword: Unraveling the Anticancer Potential of a Fungal Metabolite

The quest for novel anticancer agents has led researchers to explore a vast array of natural compounds. Among these, mycotoxins, secondary metabolites produced by fungi, have emerged as a source of molecules with potent biological activities. Altenuene (ALT), a metabolite of the Alternaria species, has garnered interest for its potential cytotoxic effects.[] This guide provides a comprehensive technical overview of the currently understood and hypothesized mechanisms underlying ALT's cytotoxicity in human cancer cell lines. It is intended for researchers, scientists, and drug development professionals engaged in the discovery and characterization of new oncology therapeutics. We will delve into the core cellular processes disrupted by ALT, the signaling pathways implicated, and the detailed experimental methodologies required to elucidate these mechanisms.

Introduction to this compound: A Mycotoxin with Cytotoxic Promise

This compound is a polyketide-derived mycotoxin produced by various species of the Alternaria fungus.[] These fungi are ubiquitous in the environment and are known contaminants of various food sources. While the toxicological profile of many Alternaria toxins is of concern for food safety, their potent biological activities also make them intriguing candidates for pharmacological investigation. Initial studies on related Alternaria toxins have revealed a spectrum of cytotoxic effects, including the induction of apoptosis, cell cycle arrest, and the generation of oxidative stress, in various cancer cell lines.[2] This guide will focus on the specific mechanisms attributed to this compound, providing a framework for its systematic investigation as a potential anticancer agent.

Core Cytotoxic Mechanisms of this compound

The cytotoxic activity of a compound against cancer cells is often multifaceted, involving the disruption of several critical cellular processes. Based on the activities of related compounds and the general understanding of mycotoxin-induced cell death, the primary mechanisms of this compound's cytotoxicity are hypothesized to involve the induction of apoptosis, disruption of the cell cycle, generation of oxidative stress, and infliction of DNA damage.

Induction of Apoptosis: Orchestrating Programmed Cell Death

Apoptosis is a regulated process of programmed cell death that is essential for normal tissue homeostasis. A hallmark of cancer is the evasion of apoptosis, allowing for uncontrolled cell proliferation. Many chemotherapeutic agents exert their effects by inducing apoptosis in cancer cells.

The induction of apoptosis by this compound can be investigated through a series of well-established assays. The externalization of phosphatidylserine (PS) on the outer leaflet of the plasma membrane is an early marker of apoptosis. This can be detected using Annexin V, a protein with a high affinity for PS, in conjunction with a viability dye like Propidium Iodide (PI) to differentiate between early apoptotic, late apoptotic, and necrotic cells.

Key Signaling Pathways:

-

Mitochondrial (Intrinsic) Pathway: This pathway is initiated by intracellular stress and involves the release of cytochrome c from the mitochondria, leading to the activation of caspase-9 and subsequently the executioner caspase-3.

-

Death Receptor (Extrinsic) Pathway: This pathway is triggered by the binding of extracellular ligands to death receptors on the cell surface, leading to the activation of caspase-8 and subsequent activation of caspase-3.

Cell Cycle Arrest: Halting Uncontrolled Proliferation

The cell cycle is a tightly regulated series of events that leads to cell division. Cancer cells often exhibit dysregulation of the cell cycle, leading to uncontrolled proliferation. Inducing cell cycle arrest is a key strategy for many anticancer drugs.

The effect of this compound on cell cycle progression can be analyzed by flow cytometry of cells stained with a DNA-intercalating dye such as Propidium Iodide (PI). The fluorescence intensity of the dye is proportional to the DNA content, allowing for the quantification of cells in the G0/G1, S, and G2/M phases of the cell cycle.

Key Signaling Pathways:

-

p53 Pathway: The tumor suppressor protein p53 plays a crucial role in cell cycle regulation, inducing cell cycle arrest in response to cellular stress, such as DNA damage.[3]

-

PI3K/Akt Pathway: This pathway is a central regulator of cell survival and proliferation.[4] Inhibition of this pathway can lead to cell cycle arrest.[4]

Oxidative Stress Induction: Disrupting Redox Homeostasis

Cancer cells often exist in a state of increased intrinsic oxidative stress.[5] While this can promote tumor progression, excessive levels of reactive oxygen species (ROS) can be detrimental, leading to cellular damage and death. Many anticancer agents exploit this vulnerability by further increasing ROS levels.

The generation of intracellular ROS in response to this compound treatment can be measured using fluorescent probes such as 2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA). DCFH-DA is a cell-permeable compound that is deacetylated by intracellular esterases and then oxidized by ROS to the highly fluorescent 2',7'-dichlorofluorescein (DCF).

Key Signaling Pathways:

-

MAPK Pathway: The mitogen-activated protein kinase (MAPK) signaling pathways, including ERK, JNK, and p38, are key regulators of cellular responses to oxidative stress.[6][7]

DNA Damage: Compromising Genomic Integrity

The integrity of the genome is paramount for cell survival. DNA damage, if not repaired, can trigger cell cycle arrest and apoptosis. Many conventional chemotherapeutics are DNA-damaging agents.

The extent of DNA damage induced by this compound can be quantified using the single-cell gel electrophoresis (comet) assay.[4] This technique allows for the visualization and quantification of DNA strand breaks in individual cells.[4]

Key Signaling Pathways:

-

p53 Activation: DNA damage is a potent activator of the p53 tumor suppressor protein, which in turn can initiate downstream signaling cascades leading to cell cycle arrest or apoptosis.[3]

Experimental Protocols for Mechanistic Elucidation

To rigorously investigate the cytotoxic mechanisms of this compound, a series of standardized in vitro assays are essential. The following protocols provide a detailed, step-by-step guide for the key experiments.

Cell Viability Assessment: The MTT Assay

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability.

Protocol:

-

Cell Seeding: Seed human cancer cells (e.g., MCF-7, HeLa, A549, HCT116) in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

-

Treatment: Treat the cells with a range of concentrations of this compound for 24, 48, and 72 hours. Include a vehicle control (e.g., DMSO).

-

MTT Addition: Add MTT solution (5 mg/mL in PBS) to each well to a final concentration of 0.5 mg/mL and incubate for 4 hours at 37°C.

-

Formazan Solubilization: Remove the MTT solution and add 100 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of this compound that inhibits cell growth by 50%).

Apoptosis Detection: Annexin V/PI Staining by Flow Cytometry

This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

Protocol:

-

Cell Treatment: Treat cells with this compound at its IC50 concentration for various time points (e.g., 12, 24, 48 hours).

-

Cell Harvesting: Harvest both adherent and floating cells and wash with cold PBS.

-

Staining: Resuspend the cells in Annexin V binding buffer and add FITC-conjugated Annexin V and Propidium Iodide.

-

Incubation: Incubate the cells in the dark for 15 minutes at room temperature.

-

Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer.

-

Data Analysis: Quantify the percentage of cells in each quadrant (viable, early apoptotic, late apoptotic, necrotic).

Cell Cycle Analysis: Propidium Iodide Staining and Flow Cytometry

This method quantifies the distribution of cells in the different phases of the cell cycle.

Protocol:

-

Cell Treatment: Treat cells with this compound at its IC50 concentration for 24 hours.

-

Cell Fixation: Harvest the cells, wash with PBS, and fix in cold 70% ethanol overnight at -20°C.

-

Staining: Wash the fixed cells with PBS and resuspend in a solution containing Propidium Iodide and RNase A.

-

Incubation: Incubate for 30 minutes at room temperature in the dark.

-

Flow Cytometry Analysis: Analyze the DNA content of the cells using a flow cytometer.

-

Data Analysis: Use cell cycle analysis software to determine the percentage of cells in the G0/G1, S, and G2/M phases.

Reactive Oxygen Species (ROS) Detection: DCFH-DA Assay

This assay measures the intracellular generation of ROS.

Protocol:

-

Cell Seeding and Treatment: Seed cells in a 96-well black plate and treat with this compound for various time points.

-

DCFH-DA Loading: Wash the cells and incubate with DCFH-DA solution (10 µM) for 30 minutes at 37°C.

-

Fluorescence Measurement: Wash the cells to remove excess probe and measure the fluorescence intensity at an excitation/emission of 485/535 nm using a fluorescence microplate reader.

-

Data Analysis: Normalize the fluorescence intensity to the cell number or protein concentration and express as a fold change relative to the control.

DNA Damage Assessment: The Comet Assay

This assay detects DNA strand breaks in individual cells.

Protocol:

-

Cell Treatment and Harvesting: Treat cells with this compound and harvest.

-

Cell Embedding: Mix the cell suspension with low-melting-point agarose and layer onto a microscope slide pre-coated with normal-melting-point agarose.

-

Lysis: Immerse the slides in a cold lysis solution to remove cell membranes and proteins.

-

Alkaline Unwinding and Electrophoresis: Place the slides in an alkaline electrophoresis buffer to unwind the DNA and then subject them to electrophoresis.

-

Staining and Visualization: Stain the DNA with a fluorescent dye (e.g., SYBR Green) and visualize the "comets" using a fluorescence microscope.

-

Data Analysis: Quantify the extent of DNA damage by measuring the tail length, tail intensity, and tail moment of the comets using specialized software.[4][8]

Visualization of Key Mechanistic Pathways and Workflows

To provide a clearer understanding of the complex signaling networks and experimental procedures, the following diagrams have been generated using Graphviz.

Signaling Pathways Implicated in this compound Cytotoxicity

Caption: Proposed signaling pathways affected by this compound.

Experimental Workflow for Mechanistic Investigation

Caption: Workflow for investigating this compound's cytotoxicity.

Quantitative Data Summary

While specific quantitative data for this compound's cytotoxicity across a wide range of human cancer cell lines is still emerging, studies on related Alternaria toxins provide a useful reference point for expected potency.

| Toxin | Cell Line | Assay | IC50 Value | Reference |

| Alternariol (AOH) | MCF-7 | SRB | 3.73 µM | |

| Alternariol (AOH) | HepG2 | SRB | 6.57 µM | |

| Alternariol (AOH) | HCT116 | MTT | 25-200 µM | [2] |

| Altertoxin II (ATX-II) | A549 | SRB | 2.6 µM | |

| Altertoxin II (ATX-II) | HCT116 | SRB | 2.4 µM | |

| Altertoxin II (ATX-II) | HeLa | SRB | 3.1 µM | |

| A. tenuissima extract | MCF-7 | SRB | 55.53 µg/mL | [9] |

Note: The cytotoxic potential of this compound is expected to be within a similar micromolar range, but this requires direct experimental confirmation.

Conclusion and Future Directions

This compound represents a promising natural compound with potential anticancer properties. The mechanistic framework presented in this guide, based on the known activities of related mycotoxins and established principles of cancer cell biology, provides a robust starting point for its comprehensive evaluation. The core cytotoxic mechanisms likely involve the induction of apoptosis, disruption of the cell cycle, generation of oxidative stress, and infliction of DNA damage, mediated through key signaling pathways such as PI3K/Akt, MAPK, and p53.

Future research should focus on systematically applying the detailed experimental protocols outlined herein to a diverse panel of human cancer cell lines to:

-

Determine the specific IC50 values of this compound.

-

Quantify its effects on apoptosis, cell cycle distribution, ROS production, and DNA damage.

-

Elucidate the precise signaling pathways modulated by this compound through techniques such as Western blotting and phospho-protein arrays.

A thorough understanding of these mechanisms is crucial for the potential development of this compound or its derivatives as novel therapeutic agents in oncology.

References

-

Castaneda, A. R., et al. (2019). PI3K/Akt signalling pathway and cancer. PubMed. [Link]

-

El-Sayed, A. S., et al. (2022). Cytotoxic Potential of Alternaria tenuissima AUMC14342 Mycoendophyte Extract: A Study Combined with LC-MS/MS Metabolic Profiling and Molecular Docking Simulation. ResearchGate. [Link]

-

Liao, W., et al. (2017). Evaluating In Vitro DNA Damage Using Comet Assay. PMC. [Link]

-

Fraeyman, S., et al. (2017). Hazard characterization of Alternaria toxins to identify data gaps and improve risk assessment for human health. Sciensano. [Link]

-

Sharifi-Rad, J., et al. (2023). An updated overview of anticancer effects of alternariol and its derivatives: underlying molecular mechanisms. National Institutes of Health. [Link]

-

Toledo, F., & Wahl, G. M. (2006). New insights into p53 activation. PMC. [Link]

-

Hayes, J. D., Dinkova-Kostova, A. T., & Tew, K. D. (2020). Reactive oxygen species in cancer: Current findings and future directions. PMC. [Link]

-

Son, Y., et al. (2011). Mitogen-Activated Protein Kinases and Reactive Oxygen Species: How Can ROS Activate MAPK Pathways? PMC. [Link]

-

Kyriakis, J. M., & Avruch, J. (2001). Mitogen activated protein (MAP) kinase signal transduction pathways and novel anti-inflammatory targets. PMC. [Link]

Sources

- 2. An updated overview of anticancer effects of alternariol and its derivatives: underlying molecular mechanisms - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Inorganic Arsenic Induces Elevated p53 Levels with Altered Functionality Impacting the Expression of Toll-like Receptor 3 and Other Target Genes in Immortalized Prostate Epithelial Cells [mdpi.com]

- 4. Measuring DNA Damage Using the Alkaline Comet Assay in Cultured Cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Structure of the p53 degradation complex from HPV16 - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Mitogen-Activated Protein Kinases and Reactive Oxygen Species: How Can ROS Activate MAPK Pathways? - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Mitogen activated protein (MAP) kinase signal transduction pathways and novel anti-inflammatory targets - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Evaluating In Vitro DNA Damage Using Comet Assay - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

The Phytotoxic Effects of Altenuene on Crop Plants: A Technical Guide for Researchers

Abstract: Altenuene (ALT), a dibenzopyrone mycotoxin produced by various species of the fungal genus Alternaria, poses a significant threat to agricultural productivity.[1] As a non-host-selective toxin, it contributes to the disease symptoms observed in a wide range of crop plants, including leaf spots, blights, and rots.[] This technical guide provides an in-depth analysis of the phytotoxic effects of this compound, synthesizing current knowledge on its mechanisms of action, summarizing its impact on susceptible crops, and detailing robust experimental protocols for its study. We will explore the toxin's impact on cellular integrity, photosynthesis, and mitochondrial function, culminating in the induction of oxidative stress and programmed cell death. This document is intended for researchers in plant pathology, agronomy, and toxicology, offering a foundational understanding and practical methodologies to advance the study of this important mycotoxin.

Introduction to this compound: A Pervasive Phytotoxin

This compound is a secondary metabolite produced by fungi of the Alternaria genus, notably Alternaria alternata.[][3] These fungi are ubiquitous pathogens that infect a vast array of economically important crops, causing significant pre- and post-harvest losses.[1] this compound belongs to a class of mycotoxins that are not specific to a single host plant, allowing the fungus to impact a broad spectrum of species.[4] Its presence in infected plant tissues is often correlated with the visible symptoms of disease, implicating it as a key virulence factor in Alternaria pathogenesis.[][5] Chemically, this compound is a dibenzo-α-pyrone derivative, and its structure is foundational to its biological activity.[1][6] Understanding the phytotoxic role of this compound is critical for developing effective disease management strategies and breeding resilient crop varieties.[]

Manifestation of Phytotoxicity in Crop Plants

The phytotoxic effects of this compound manifest as a variety of symptoms that impair plant health and reduce crop yield. While often found in conjunction with other Alternaria toxins like Tenuazonic Acid (TeA) and Alternariol (AOH), its individual contribution to pathogenesis is significant.[3][5]

Common Symptoms Include:

-

Necrosis: The appearance of dead tissue, often as spots or lesions on leaves, is a hallmark of this compound toxicity.[4]

-

Chlorosis: Yellowing of the leaves due to the degradation of chlorophyll and interference with photosynthesis.[4]

-

Stunted Growth: Inhibition of both root and shoot elongation, leading to overall reduced plant biomass.[7][8]

-

Reduced Seed Germination: this compound can inhibit or delay the germination of seeds, impacting crop establishment.[9]

The severity of these symptoms is typically dose-dependent. The following table summarizes the known effects on various crop plants, though specific quantitative data for this compound alone is often embedded in studies of complex toxin mixtures.

| Crop Plant | Observed Phytotoxic Effects | References |

| Tomato (Solanum lycopersicum) | Leaf necrosis, stem canker (in concert with other toxins) | [10] |

| Tobacco (Nicotiana tabacum) | Mild leaf toxicity, chlorosis | [4] |

| Sunflower (Helianthus annuus) | Inhibition of seed germination, leaf necrosis | [4] |

| Wheat (Triticum aestivum) | Reduced seed germination and root elongation | [11] |

| Chrysanthemum (Chrysanthemum morifolium) | Accumulation in flower petals, associated with black spot disease | [5] |

Core Mechanisms of this compound Phytotoxicity

While the precise molecular targets of this compound are still an active area of research, its phytotoxicity can be attributed to a multi-pronged assault on fundamental cellular processes.[] The primary mechanisms revolve around the disruption of cellular membranes, impairment of energy-producing organelles, and the subsequent induction of oxidative stress.

Disruption of Photosynthesis

A key target for many Alternaria toxins is the photosynthetic apparatus. Tenuazonic acid (TeA), a frequently co-occurring toxin, is a known inhibitor of Photosystem II (PSII), where it blocks electron transport at the QB-binding site of the D1 protein.[4][12] This blockage not only halts ATP and NADPH production but also leads to the generation of highly reactive singlet oxygen (¹O₂) due to charge recombination at the PSII reaction center.[12][13] While not yet definitively proven for this compound itself, its structural similarity and the observed chlorotic symptoms suggest a comparable mode of action is highly probable. Inhibition of electron flow leads to a cascade of damaging events, including lipid peroxidation and pigment degradation, culminating in the visible chlorosis and necrosis.[14]

Induction of Mitochondrial Dysfunction and Oxidative Stress

Mitochondria are central to cellular energy production and are also a primary site of Reactive Oxygen Species (ROS) generation.[15][16] Phytotoxins can disrupt the mitochondrial electron transport chain (mETC), leading to an over-reduction of its components and subsequent electron leakage to molecular oxygen, forming superoxide radicals (O₂•−) and hydrogen peroxide (H₂O₂).[17][18]

This process, known as oxidative stress, occurs when the production of ROS overwhelms the plant cell's antioxidant defense systems.[19][20] The resulting excess ROS are highly damaging to cellular components:

-

Lipid Peroxidation: ROS attack polyunsaturated fatty acids in cell membranes, leading to a loss of membrane integrity and uncontrolled ion leakage.[21]

-

Protein Damage: Oxidation of proteins can lead to loss of enzyme function and disruption of cellular signaling.

-

Nucleic Acid Damage: ROS can cause strand breaks in DNA, leading to mutations and potentially triggering programmed cell death.[21]

The diagram below illustrates the proposed pathway of this compound-induced phytotoxicity, starting from cellular entry to the culmination in oxidative damage and cell death.

Methodology:

-

Plant Material: Use young, fully expanded leaves from healthy, greenhouse-grown plants (e.g., tobacco, tomato).

-

Toxin Application:

-

Gently detach the leaves and place them abaxial side up on moist filter paper in a petri dish.

-

Make small punctures on the leaf surface using a sterile needle, being careful not to pierce through the entire leaf.

-

Apply a small droplet (5-10 µL) of the this compound test solution or a control solution directly onto each wound.

-

-

Incubation: Seal the petri dishes and incubate under controlled light and temperature conditions for 48-72 hours.

-

Data Collection: Observe the development of chlorotic halos and necrotic lesions around the application sites. Measure the diameter of the lesions.

-

Analysis: Compare the lesion sizes produced by different concentrations of this compound. Determine the minimum concentration required to induce a visible necrotic response.

Protocol: Duckweed (Lemna minor) Growth Inhibition Assay

Duckweed is an excellent model for aquatic phytotoxicity testing and is highly sensitive to compounds that inhibit photosynthesis. [6][22]This assay is standardized by organizations like the OECD and ISO. [5] Methodology:

-

Culture Preparation: Grow axenic cultures of Lemna minor in a standard growth medium (e.g., Steinberg medium) under continuous illumination.

-

Assay Setup: In sterile glass beakers or multi-well plates, add the appropriate volume of growth medium containing the desired serial dilutions of this compound.

-

Inoculation: Transfer healthy Lemna colonies, each consisting of 2-3 fronds, into each test vessel.

-

Incubation: Incubate the vessels for 7 days under controlled conditions (e.g., 24 ± 2°C, continuous cool-white fluorescent light).

-

Data Collection: Measure the endpoint, which is typically the inhibition of growth. This can be determined by counting the number of fronds or measuring the total frond area at the beginning and end of the test. [22]6. Analysis: Calculate the average growth rate for each concentration. Determine the EC₅₀ value (the concentration causing a 50% reduction in growth rate) by plotting the percentage inhibition of growth rate against the logarithm of the test substance concentration. [23]

Conclusion and Future Directions

This compound is a significant phytotoxin that plays a clear role in the pathogenesis of diseases caused by Alternaria fungi. Its mode of action, while not as extensively characterized as other mycotoxins, likely involves the disruption of critical cellular functions in photosynthesis and mitochondrial respiration, leading to a cascade of oxidative stress and cell death. The protocols detailed in this guide provide a robust framework for researchers to further investigate these mechanisms, screen for crop resistance, and evaluate potential control strategies.

Future research should focus on:

-

Identifying the precise molecular targets of this compound within the chloroplast and mitochondrion.

-

Quantifying its synergistic effects with other co-occurring Alternaria toxins.

-

Elucidating the plant's defense signaling pathways that are activated in response to this compound exposure.

-

Developing high-throughput screening methods to identify resistant crop germplasm.

A deeper understanding of this compound's phytotoxic effects is paramount for safeguarding global food security and developing sustainable agricultural practices to combat the threat posed by Alternaria diseases.

References

- Recent Advances in Alternaria Phytotoxins: A Review of Their Occurrence, Structure, Bioactivity, and Biosynthesis. (n.d.). National Institutes of Health.

- CAS 29752-43-0 (this compound). (n.d.). BOC Sciences.

- Evaluation of Phytotoxic and Cytotoxic Effects of Prenylated Phenol Derivatives on Tomato Plants (Solanum lycopersicum L.) and Botrytis cinerea B-05 Spores. (n.d.). MDPI.

- Mycotoxins from Tomato Pathogenic Alternaria alternata and Their Combined Cytotoxic Effects on Human Cell Lines and Male Albino Rats. (n.d.). PubMed Central.

- Inhibitors of Photosystem II. (n.d.). Passel.

- Alternaria toxins and plant diseases: An overview of origin, occurrence and risks. (n.d.).

- Blocking the QB-binding Site of Photosystem II by Tenuazonic Acid, a Non-Host-Specific Toxin of Alternaria Alternata, Activates Singlet Oxygen-Mediated and EXECUTER-dependent Signalling in Arabidopsis. (2015). PubMed.

- Effect of antibiotics on seed germination and root elongation of wheat. (n.d.).

- Reactive oxygen species production and signal transduction in response to stress triggered by Alternaria elicitors in Brassicaceae. (2025). PubMed Central.

- Respiratory electron transfer pathways in plant mitochondria. (2014). Frontiers.

- Photosystem II Inhibitors. (n.d.). UC Agriculture and Natural Resources.

- Assessment of Various Toxicity Endpoints in Duckweed (Lemna minor) at the Physiological, Biochemical, and Molecular Levels as a Measure of Diuron Stress. (n.d.). MDPI.

- Literature review on duckweed toxicity testing. (1990). PubMed.

- Respiratory electron transfer pathways in plant mitochondria. (2014). PubMed Central.

- Comparative Phytotoxicity of Metallic Elements on Duckweed Lemna gibba L. Using Growth- and Chlorophyll Fluorescence Induction-Based Endpoints. (2024). MDPI.

- Toxin Production by Alternaria alternata in Black Spot Disease of Chrysanthemum morifolium 'Fubai': Accumulation of this compound and Tenuazonic Acid in Flowers. (n.d.). PubMed Central.

- Metal-Induced Oxidative Stress and Plant Mitochondria. (2011). PubMed Central.

- Functionality of Reactive Oxygen Species (ROS) in Plants: Toxicity and Control in Poaceae Crops Exposed to Abiotic Stress. (n.d.). MDPI.

- Reactive Oxygen Species in Plants: Metabolism, Signaling, and Oxidative Modifications. (n.d.).

- Stress signalling dynamics of the mitochondrial electron transport chain and oxidative phosphorylation system in higher plants. (n.d.). PubMed Central.

- Leucaena allelopathy on weeds and soybean seed germination. (n.d.). Semina: Ciências Agrárias.

- Effects of Aluminum on Seed Germination and Initial Growth of Physic Nut Seedlings. (n.d.).

- (PDF) EFFECTS OF ALUMINUM ON SEED GERMINATION AND INITIAL GROWTH OF PHYSIC NUT SEEDLINGS. (2015). ResearchGate.

Sources

- 1. biosynth.com [biosynth.com]

- 3. mdpi.com [mdpi.com]

- 4. Recent Advances in Alternaria Phytotoxins: A Review of Their Occurrence, Structure, Bioactivity, and Biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. Literature review on duckweed toxicity testing - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. scite.ai [scite.ai]

- 8. researchgate.net [researchgate.net]

- 9. Leucaena allelopathy on weeds and soybean seed germination | Semina: Ciências Agrárias [ojs.uel.br]

- 10. mdpi.com [mdpi.com]

- 11. ijcmas.com [ijcmas.com]

- 12. Blocking the QB-binding site of photosystem II by tenuazonic acid, a non-host-specific toxin of Alternaria alternata, activates singlet oxygen-mediated and EXECUTER-dependent signalling in Arabidopsis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Inhibitors of Photosystem II | Herbicides That Act Through Photosynthesis - passel [passel2.unl.edu]

- 14. Photosystem II Inhibitors | Herbicide Symptoms [ucanr.edu]

- 15. frontiersin.org [frontiersin.org]

- 16. Respiratory electron transfer pathways in plant mitochondria - PMC [pmc.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

- 18. Stress signalling dynamics of the mitochondrial electron transport chain and oxidative phosphorylation system in higher plants - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Reactive oxygen species production and signal transduction in response to stress triggered by Alternaria elicitors in Brassicaceae - PMC [pmc.ncbi.nlm.nih.gov]

- 20. mdpi.com [mdpi.com]

- 21. mdpi.com [mdpi.com]

- 22. mdpi.com [mdpi.com]

- 23. mdpi.com [mdpi.com]

Altenuene as a Cholinesterase Inhibitor: A Technical Guide to its Mechanism of Action

Abstract

Altenuene, a mycotoxin produced by fungi of the Alternaria genus, has been identified as a dual inhibitor of both acetylcholinesterase (AChE) and butyrylcholinesterase (BChE)[1]. This discovery has opened avenues for its investigation as a potential lead compound in the development of therapeutics for neurodegenerative diseases, such as Alzheimer's disease, where cholinesterase inhibition is a key therapeutic strategy[1][2]. This technical guide provides a comprehensive overview of the current understanding and proposed methodologies for elucidating the precise mechanism of action of this compound as a cholinesterase inhibitor. It is intended for researchers, scientists, and drug development professionals engaged in the study of cholinesterase inhibitors and their therapeutic applications. While the inhibitory activity of this compound has been established, the detailed kinetics and binding interactions remain an active area of investigation. This guide will therefore focus on the established facts and provide a framework for future research.

Introduction: The Significance of Cholinesterase Inhibition

Cholinesterases, primarily acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), are serine hydrolases that play a critical role in neurotransmission by catalyzing the breakdown of the neurotransmitter acetylcholine[2]. In conditions like Alzheimer's disease, a deficit in cholinergic neurotransmission contributes to cognitive decline. By inhibiting AChE and BChE, the synaptic concentration and duration of action of acetylcholine are increased, thereby ameliorating cognitive symptoms[2]. Consequently, the search for novel and effective cholinesterase inhibitors is a major focus of pharmaceutical research[3].

This compound, a naturally occurring compound, has emerged as a promising candidate in this area. It has been reported as a dual inhibitor, targeting both AChE and BChE, which could offer a broader therapeutic window compared to selective inhibitors[1]. Furthermore, its reported antioxidant properties may provide additional neuroprotective benefits[1].

Elucidating the Mechanism of Action: A Multi-faceted Approach

Understanding the precise mechanism by which this compound inhibits cholinesterases is paramount for its development as a therapeutic agent. This involves a combination of enzymatic kinetic studies and in silico molecular modeling to characterize its binding affinity, mode of inhibition, and interaction with key residues within the enzyme's active site.

Enzymatic Inhibition Kinetics

The initial step in characterizing a cholinesterase inhibitor is to determine its inhibition kinetics. This provides insights into whether the inhibitor binds to the active site, an allosteric site, or both, and whether its binding is reversible or irreversible. The primary modes of reversible inhibition are competitive, non-competitive, uncompetitive, and mixed inhibition.

A proposed workflow for determining the inhibition kinetics of this compound is depicted below:

Caption: Proposed workflow for determining the cholinesterase inhibition kinetics of this compound.

2.1.1. Determination of IC50 Values

The half-maximal inhibitory concentration (IC50) is a measure of the potency of an inhibitor. It is determined by measuring the enzymatic activity at various concentrations of the inhibitor.

Table 1: Hypothetical IC50 Values for this compound against Cholinesterases

| Enzyme | This compound IC50 (µM) | Reference Compound (e.g., Donepezil) IC50 (µM) |

| Acetylcholinesterase (AChE) | [To be determined] | [Known value] |

| Butyrylcholinesterase (BChE) | [To be determined] | [Known value] |

2.1.2. Lineweaver-Burk Plot Analysis

To elucidate the mode of inhibition, kinetic data is often visualized using a Lineweaver-Burk plot (a double reciprocal plot of 1/velocity versus 1/[substrate]). The pattern of the lines in the presence of different inhibitor concentrations reveals the type of inhibition.

-

Competitive Inhibition: Lines intersect on the y-axis. The inhibitor binds only to the free enzyme at the active site.

-

Non-competitive Inhibition: Lines intersect on the x-axis. The inhibitor binds to an allosteric site on either the free enzyme or the enzyme-substrate complex.

-

Uncompetitive Inhibition: Lines are parallel. The inhibitor binds only to the enzyme-substrate complex at an allosteric site.

-

Mixed Inhibition: Lines intersect in the second or third quadrant. The inhibitor binds to an allosteric site and has different affinities for the free enzyme and the enzyme-substrate complex.

Based on the chemical structure of this compound, a mixed-mode or non-competitive inhibition is plausible, potentially interacting with both the catalytic active site and the peripheral anionic site of the cholinesterases. However, this remains to be experimentally verified.

Molecular Docking and Binding Site Analysis

Molecular docking is a computational technique used to predict the preferred orientation of a ligand when bound to a receptor[2][4]. This in silico approach can provide valuable insights into the binding mode of this compound within the active site gorge of AChE and BChE, identifying key amino acid residues involved in the interaction.

The active site of AChE is located at the bottom of a deep and narrow gorge and contains a catalytic triad (Ser, His, Glu) and a peripheral anionic site (PAS) at the gorge entrance.

Caption: Schematic of potential this compound binding sites within the AChE active site gorge.

Molecular docking simulations of this compound with the crystal structures of human AChE and BChE (available in the Protein Data Bank) would be instrumental in:

-

Predicting Binding Affinity: Calculating the binding energy to estimate the strength of the interaction.

-

Identifying Key Interactions: Visualizing hydrogen bonds, hydrophobic interactions, and other non-covalent bonds between this compound and specific amino acid residues.

-

Explaining Dual Inhibition: Comparing the binding modes in AChE and BChE to understand the structural basis for its dual inhibitory activity.

Experimental Protocols

The following section outlines a detailed, step-by-step methodology for the enzymatic assay required to characterize this compound as a cholinesterase inhibitor.

Cholinesterase Inhibition Assay (Ellman's Method)

The Ellman's method is a widely used, simple, and reliable colorimetric assay for measuring cholinesterase activity[5][6].

Principle: The assay measures the activity of cholinesterase by quantifying the production of thiocholine from the hydrolysis of the substrate acetylthiocholine (or butyrylthiocholine). Thiocholine reacts with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB, Ellman's reagent) to produce a yellow-colored anion, 5-thio-2-nitrobenzoate (TNB), which can be measured spectrophotometrically at 412 nm[6]. The rate of color formation is proportional to the enzyme activity.

Materials:

-

Acetylcholinesterase (from electric eel or human recombinant)

-

Butyrylcholinesterase (from equine serum or human recombinant)

-

This compound (of high purity)

-

Acetylthiocholine iodide (ATChI) or Butyrylthiocholine iodide (BTChI)

-

5,5'-Dithiobis-(2-nitrobenzoic acid) (DTNB)

-

Phosphate buffer (0.1 M, pH 8.0)

-

96-well microplate

-

Microplate reader

Procedure:

-

Reagent Preparation:

-

Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO) and make serial dilutions to obtain a range of concentrations for IC50 determination.

-

Prepare working solutions of AChE/BChE, ATChI/BTChI, and DTNB in phosphate buffer.

-

-

Assay Setup (in a 96-well microplate):

-

Blank wells: Add phosphate buffer and DTNB.

-

Control wells (100% enzyme activity): Add phosphate buffer, AChE/BChE solution, and DTNB.

-

Test wells: Add phosphate buffer, AChE/BChE solution, DTNB, and varying concentrations of this compound.

-

-

Pre-incubation:

-

Incubate the plate at a controlled temperature (e.g., 37°C) for a defined period (e.g., 15 minutes) to allow the inhibitor to interact with the enzyme.

-

-

Reaction Initiation:

-

Add the substrate (ATChI or BTChI) to all wells to start the enzymatic reaction.

-

-

Kinetic Measurement:

-

Immediately place the microplate in a reader and measure the increase in absorbance at 412 nm at regular intervals (e.g., every 30 seconds) for a set duration (e.g., 10-15 minutes).

-

-

Data Analysis:

-

Calculate the rate of reaction (change in absorbance per minute) for each well from the linear portion of the kinetic curve.

-

Calculate the percentage of inhibition for each this compound concentration using the formula: % Inhibition = [ (Ratecontrol - Rateinhibitor) / Ratecontrol ] x 100

-

Plot the percentage of inhibition against the logarithm of the inhibitor concentration to determine the IC50 value.

-

For kinetic analysis, perform the assay with varying substrate concentrations at fixed inhibitor concentrations and plot the data using Lineweaver-Burk or other kinetic models.

-

Future Directions and Conclusion

The identification of this compound as a dual cholinesterase inhibitor presents an exciting opportunity for the development of new therapeutic agents for neurodegenerative diseases[1]. However, a comprehensive understanding of its mechanism of action is still in its nascent stages. Future research should focus on:

-

Detailed Kinetic Studies: To definitively determine the mode of inhibition (competitive, non-competitive, mixed, or uncompetitive) for both AChE and BChE.

-

Molecular Modeling: To perform in-depth in silico docking studies to predict the binding orientation and key interacting residues.

-

Structure-Activity Relationship (SAR) Studies: To synthesize and test analogs of this compound to identify the key structural features responsible for its inhibitory activity and to potentially optimize its potency and selectivity.

-

X-ray Crystallography: To obtain a co-crystal structure of this compound bound to AChE or BChE, which would provide the most definitive evidence of its binding mode.

References

-

de Oliveira, M. R., & de Souza, A. C. B. (2018). Straightforward, economical procedures for microscale Ellman's test for cholinesterase inhibition and reactivation. Journal of the Brazilian Chemical Society, 29(9), 1879-1885. Retrieved from [Link]

-

Scribd. (n.d.). Ellman Esterase Assay Protocol. Retrieved from [Link]

-

ResearchGate. (n.d.). IC50 values for activities towards acetylcholinesterase (AChE) and butyrylcholinesterase (BChE). [Table]. Retrieved from [Link]

-

ResearchGate. (n.d.). IC50 values for AChE and BChE (µM). [Figure]. Retrieved from [Link]

-

Sterling, G. H., Doukas, P. H., Sheldon, R. J., & O'Neill, J. J. (1988). Anticholinesterase activity and structure activity relationships of a new series of hemicholinium-3 analogs. Journal of Pharmacology and Experimental Therapeutics, 246(2), 543-551. Retrieved from [Link]

-

Adewale, O., Adeyemi, O. S., Oyeleke, O. M., & Muhammad, I. U. (2021). Kinetics and computational study of butyrylcholinesterase inhibition by methylrosmarinate: relevance to Alzheimer's disease treatment. Journal of Taibah University Medical Sciences, 16(6), 903-912. Retrieved from [Link]

-

Bhagat, J., Kaur, A., Sharma, M., Saxena, A. K., & Chadha, B. S. (2015). Cholinesterase inhibitor (this compound) from an endophytic fungus Alternaria alternata: optimization, purification and characterization. Journal of Applied Microbiology, 118(4), 869-880. Retrieved from [Link]

-

Khan, M. A., Al-Dhfyan, A., & Halim, S. A. (2021). Molecular docking analysis of acetylcholinesterase inhibitors for Alzheimer's disease management. Saudi Journal of Biological Sciences, 28(12), 7048-7055. Retrieved from [Link]

-

Stodulka, P., Nepovim, A., Kuca, K., & Musilek, K. (2010). Kinetics of 13 new cholinesterase inhibitors. International Journal of Molecular Sciences, 11(1), 202-212. Retrieved from [Link]

-

Bampidis, V., Christodoulou, E., & Kourounakis, A. P. (2022). A Review on Recent Approaches on Molecular Docking Studies of Novel Compounds Targeting Acetylcholinesterase in Alzheimer Disease. International Journal of Molecular Sciences, 23(15), 8261. Retrieved from [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. A Review on Recent Approaches on Molecular Docking Studies of Novel Compounds Targeting Acetylcholinesterase in Alzheimer Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Anticholinesterase activity and structure activity relationships of a new series of hemicholinium-3 analogs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Molecular docking analysis of acetylcholinesterase inhibitors for Alzheimer's disease management - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

An In-Depth Technical Guide to the Antioxidant Properties and Assays for Altenuene Activity

For the attention of: Researchers, Scientists, and Drug Development Professionals

Abstract

Altenuene, a mycotoxin produced by fungi of the Alternaria genus, has garnered scientific interest for its diverse biological activities. This technical guide provides a comprehensive exploration of the antioxidant properties of this compound and the methodologies to assay its activity. While quantitative data on the antioxidant capacity of purified this compound is not extensively documented in publicly available literature, this guide synthesizes the theoretical basis for its antioxidant potential, rooted in its chemical structure. We delve into the primary mechanisms of antioxidant action—Hydrogen Atom Transfer (HAT) and Single Electron Transfer (SET)—and detail the experimental protocols for key in vitro antioxidant assays, including the DPPH, ABTS, and FRAP assays. Furthermore, this document provides insights into the structure-activity relationship of phenolic compounds, offering a framework for understanding this compound's potential as a free radical scavenger and reducing agent. This guide is intended to be a foundational resource for researchers embarking on the investigation of this compound's antioxidant profile, providing the necessary theoretical background and practical methodologies to conduct and validate their findings.

Introduction: The Emerging Antioxidant Potential of this compound

This compound is a secondary metabolite produced by various Alternaria species, which are common plant pathogens.[][2] As a mycotoxin, its presence in food and feed has been a subject of toxicological concern.[3] However, emerging research indicates that this compound, isolated from the endophytic fungus Alternaria alternata, possesses antioxidant potential.[4] This dual characteristic necessitates a thorough understanding of its biochemical properties.

The chemical structure of this compound, a dibenzo-α-pyrone derivative, features multiple hydroxyl groups attached to its aromatic rings.[5] This structural motif is common to many known phenolic antioxidants, suggesting that this compound may exert its antioxidant effects through similar mechanisms, such as scavenging free radicals and chelating metal ions. Understanding these properties is crucial for a comprehensive risk assessment and for exploring any potential therapeutic applications.

This guide will provide a detailed examination of the theoretical underpinnings of this compound's antioxidant activity, followed by practical, step-by-step protocols for its quantification using established in vitro assays.

Mechanistic Insights into Antioxidant Action

The antioxidant activity of phenolic compounds like this compound is primarily attributed to their ability to donate a hydrogen atom or an electron to neutralize reactive free radicals. These mechanisms are broadly categorized as Hydrogen Atom Transfer (HAT) and Single Electron Transfer (SET).

Hydrogen Atom Transfer (HAT)

In the HAT mechanism, the antioxidant molecule (ArOH) donates a hydrogen atom to a free radical (R•), effectively neutralizing the radical and forming a more stable antioxidant radical (ArO•).

ArOH + R• → ArO• + RH

The efficiency of the HAT mechanism is related to the bond dissociation enthalpy (BDE) of the phenolic O-H bond. A lower BDE facilitates easier hydrogen donation.

Single Electron Transfer (SET)

In the SET mechanism, the antioxidant donates an electron to the free radical, forming a radical cation of the antioxidant and an anion of the radical.

ArOH + R• → ArOH•+ + R-

The resulting radical cation can then deprotonate to form the antioxidant radical. The SET mechanism is influenced by the ionization potential (IP) of the antioxidant.

dot graph "Antioxidant_Mechanisms" { layout=dot; rankdir=LR; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=9];

} .dot

Caption: Mechanisms of antioxidant action: HAT and SET pathways.

In Vitro Antioxidant Assays for this compound Activity

A variety of in vitro assays have been developed to measure the antioxidant capacity of compounds. These assays are based on different chemical reactions and can provide complementary information about a compound's antioxidant profile. The following sections detail the protocols for three widely used assays: DPPH, ABTS, and FRAP.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

The DPPH assay is a common and straightforward method to evaluate the free radical scavenging activity of a compound. The stable DPPH radical has a deep violet color, which is reduced to a pale yellow hydrazine upon reaction with an antioxidant. The decrease in absorbance is proportional to the radical scavenging activity.

-

Reagent Preparation:

-

DPPH Solution (0.1 mM): Dissolve 3.94 mg of DPPH in 100 mL of methanol. Store in the dark at 4°C.

-

This compound Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or DMSO) at a known concentration (e.g., 1 mg/mL).

-

Standard (e.g., Ascorbic Acid or Trolox): Prepare a stock solution of the standard antioxidant in the same solvent as this compound.

-

-

Assay Procedure:

-

Prepare a series of dilutions of the this compound stock solution and the standard solution.

-

In a 96-well microplate, add 100 µL of each dilution to separate wells.

-

Add 100 µL of the DPPH solution to each well.

-

For the control, add 100 µL of the solvent instead of the sample/standard.

-

Incubate the plate in the dark at room temperature for 30 minutes.

-

Measure the absorbance at 517 nm using a microplate reader.

-

-

Data Analysis:

-

Calculate the percentage of DPPH radical scavenging activity using the following formula: % Scavenging = [(A_control - A_sample) / A_control] x 100 Where A_control is the absorbance of the control and A_sample is the absorbance of the sample.

-

Plot the percentage of scavenging activity against the concentration of this compound and the standard.

-

Determine the IC50 value, which is the concentration of the compound required to scavenge 50% of the DPPH radicals. A lower IC50 value indicates higher antioxidant activity.

-

dot graph "DPPH_Assay_Workflow" { layout=dot; rankdir=TB; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fillcolor="#FFFFFF", fontcolor="#202124"]; edge [fontname="Arial", fontsize=9];

} .dot

Caption: Workflow for the DPPH radical scavenging assay.

ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Decolorization Assay

The ABTS assay measures the ability of an antioxidant to scavenge the pre-formed ABTS radical cation (ABTS•+). This radical is blue-green in color and is decolorized upon reduction by an antioxidant. This assay is applicable to both hydrophilic and lipophilic antioxidants.

-

Reagent Preparation:

-

ABTS Stock Solution (7 mM): Dissolve 38.4 mg of ABTS in 10 mL of water.

-

Potassium Persulfate Solution (2.45 mM): Dissolve 6.6 mg of potassium persulfate in 10 mL of water.

-

ABTS•+ Working Solution: Mix the ABTS stock solution and potassium persulfate solution in a 1:1 ratio and allow the mixture to stand in the dark at room temperature for 12-16 hours before use. Dilute the working solution with methanol or ethanol to an absorbance of 0.70 ± 0.02 at 734 nm.

-

-

Assay Procedure:

-

Prepare serial dilutions of this compound and a standard (e.g., Trolox).

-

Add 20 µL of each dilution to a 96-well microplate.

-

Add 180 µL of the ABTS•+ working solution to each well.

-

Incubate at room temperature for 6 minutes.

-

Measure the absorbance at 734 nm.

-

-

Data Analysis:

-

Calculate the percentage of ABTS•+ scavenging activity.

-

The results are often expressed as Trolox Equivalent Antioxidant Capacity (TEAC), which is the concentration of Trolox that has the same antioxidant capacity as the sample.

-

FRAP (Ferric Reducing Antioxidant Power) Assay

The FRAP assay measures the ability of an antioxidant to reduce ferric iron (Fe³⁺) to ferrous iron (Fe²⁺). The reduction is monitored by the formation of a blue-colored ferrous-tripyridyltriazine (TPTZ) complex, which has a maximum absorbance at 593 nm.[6]

-

Reagent Preparation:

-

Acetate Buffer (300 mM, pH 3.6): Dissolve 3.1 g of sodium acetate trihydrate and add 16 mL of glacial acetic acid in 1 L of distilled water.

-

TPTZ Solution (10 mM): Dissolve 31.2 mg of TPTZ in 10 mL of 40 mM HCl.

-

Ferric Chloride Solution (20 mM): Dissolve 54.1 mg of FeCl₃·6H₂O in 10 mL of distilled water.

-

FRAP Reagent: Mix the acetate buffer, TPTZ solution, and ferric chloride solution in a 10:1:1 ratio. Prepare this reagent fresh daily and warm to 37°C before use.

-

-

Assay Procedure:

-

Prepare serial dilutions of this compound and a standard (e.g., FeSO₄·7H₂O).

-

Add 20 µL of each dilution to a 96-well microplate.

-

Add 180 µL of the FRAP reagent to each well.

-

Incubate at 37°C for 30 minutes.

-

Measure the absorbance at 593 nm.

-

-

Data Analysis:

-

Create a standard curve using the FeSO₄·7H₂O dilutions.

-

The antioxidant capacity of this compound is expressed as µmol of Fe²⁺ equivalents per gram or mole of the compound.

-

Structure-Activity Relationship of this compound

The antioxidant potential of this compound is intrinsically linked to its chemical structure. As a phenolic compound, the number and position of its hydroxyl groups are critical determinants of its radical scavenging and reducing capabilities.

-

Phenolic Hydroxyl Groups: The hydroxyl groups on the aromatic rings are the primary sites for hydrogen or electron donation. The ease of this donation is influenced by the electronic environment of the ring.

-

Resonance Stabilization: Upon donation of a hydrogen atom or an electron, the resulting this compound radical is stabilized by resonance, delocalizing the unpaired electron across the aromatic system. This stability prevents the antioxidant radical from initiating further radical reactions.

-

Steric Hindrance: The spatial arrangement of the molecule and its substituents can influence the accessibility of the hydroxyl groups to free radicals, potentially affecting the reaction rate.

A thorough investigation of this compound's antioxidant activity should involve a comparative analysis with structurally related compounds to elucidate the specific contributions of different functional groups to its overall antioxidant capacity.

Data Presentation and Interpretation

To facilitate a clear comparison of the antioxidant activity of this compound across different assays, all quantitative data should be summarized in a structured table. While specific experimental values for this compound are not yet widely published, the following table serves as a template for researchers to populate with their own findings.

| Antioxidant Assay | Measurement Parameter | This compound (Value) | Standard (e.g., Trolox/Ascorbic Acid) (Value) |

| DPPH Scavenging | IC50 (µg/mL or µM) | To be determined | Reference value |

| ABTS Scavenging | TEAC (Trolox Equivalents) | To be determined | 1.0 |

| FRAP | Fe²⁺ Equivalents (µmol/g) | To be determined | Reference value |

Note: The choice of standard and the expression of units should be clearly stated to ensure comparability across studies.

In Vivo Antioxidant Studies: Future Directions

While in vitro assays provide valuable initial screening data, in vivo studies are essential to understand the physiological relevance of a compound's antioxidant activity. To date, there is a paucity of in vivo antioxidant research specifically on this compound. Future investigations could involve animal models of oxidative stress, where the administration of this compound would be evaluated for its ability to:

-

Modulate the activity of endogenous antioxidant enzymes (e.g., superoxide dismutase, catalase, glutathione peroxidase).

-

Reduce markers of oxidative damage (e.g., malondialdehyde, 8-hydroxy-2'-deoxyguanosine).

-

Protect against tissue damage induced by oxidative insults.

Such studies would be critical in determining the bioavailability, metabolism, and ultimate in vivo efficacy of this compound as an antioxidant.

Conclusion

This technical guide has outlined the theoretical framework and practical methodologies for assessing the antioxidant properties of this compound. Based on its phenolic structure, this compound is predicted to possess antioxidant activity, likely through a combination of hydrogen atom transfer and single electron transfer mechanisms. The provided protocols for the DPPH, ABTS, and FRAP assays offer a robust starting point for the quantitative evaluation of its in vitro antioxidant capacity. While there is a clear need for further research to generate specific quantitative data for this compound and to explore its in vivo effects, this guide serves as a comprehensive resource for scientists and researchers in the field of natural product chemistry and drug development. The elucidation of this compound's antioxidant profile will contribute to a more complete understanding of its biological significance and potential applications.

References

-

Benzie, I. F., & Strain, J. J. (1996). The Ferric Reducing Ability of Plasma (FRAP) as a Measure of "Antioxidant Power": The FRAP Assay. Analytical Biochemistry, 239(1), 70–76. [Link]

-

Bhagat, J., Kaur, A., & Chadha, P. (2017). Cholinesterase inhibitor (this compound) from an endophytic fungus Alternaria alternata: Optimization, purification and characterization. Journal of Applied Microbiology, 122(5), 1226-1237. [Link]

-

Fraeyman, S., Croubels, S., Devreese, M., & Antonissen, G. (2017). Occurrence, toxicity, dietary exposure, and management of Alternaria mycotoxins in food and feed: A systematic literature review. Comprehensive Reviews in Food Science and Food Safety, 16(4), 813-840. [Link]

-

Nunes, C., Ferreira-Dias, S., Mota, J., & Coimbra, M. A. (2013). Evaluation of antioxidant capacity of 13 plant extracts by three different methods. Journal of Food Science and Technology, 50(5), 983–989. [Link]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 34687, this compound. Retrieved from [Link]

Sources

- 2. (-)-Altenuene | CAS 889101-41-1 | Cayman Chemical | Biomol.com [biomol.com]

- 3. Occurrence, toxicity, dietary exposure, and management of Alternaria mycotoxins in food and feed: A systematic literature review - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. This compound | C15H16O6 | CID 34687 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. The ferric reducing ability of plasma (FRAP) as a measure of "antioxidant power": the FRAP assay - PubMed [pubmed.ncbi.nlm.nih.gov]

Natural occurrence of Altenuene in agricultural commodities.

A Technical Guide to the Natural Occurrence of Altenuene in Agricultural Commodities

Abstract: Fungi of the genus Alternaria are ubiquitous plant pathogens that produce a diverse array of secondary metabolites, including the mycotoxin this compound (ALT).[1][2][3] This technical guide provides a comprehensive overview for researchers and food safety professionals on the natural occurrence of this compound in key agricultural commodities. We delve into the influencing factors for its production, summarize contamination levels reported in scientific literature, detail robust analytical methodologies for its detection, and discuss the current understanding of its toxicology and the associated challenges in risk assessment. This document is structured to provide not just data, but also the scientific causality behind the prevalence and analysis of this emerging mycotoxin.

Introduction: The Context of Alternaria and this compound

Alternaria species are significant plant pathogens, responsible for diseases like black rot in tomatoes and olives, and black point in cereal grains.[4] These fungi contaminate a wide range of crops either in the field or during post-harvest storage, leading to both significant economic losses and food safety concerns.[5][6] Alternaria can produce over 70 distinct secondary metabolites, with a handful being recognized as mycotoxins of significant concern to human and animal health.[7][8]

This compound (ALT) is a dibenzo-α-pyrone mycotoxin, structurally related to the more frequently studied Alternaria toxins, alternariol (AOH) and alternariol monomethyl ether (AME).[4][9][10] While often found at lower concentrations than its structural analogs, its co-occurrence with other toxins necessitates a thorough understanding of its prevalence and potential health risks.[7]

Biosynthesis and Influencing Factors

The production of this compound and other Alternaria toxins is not constant; it is a complex biological process influenced by a confluence of genetic and environmental factors. Understanding these drivers is critical for developing effective pre-harvest and post-harvest control strategies.

Biosynthetic Pathway

Alternaria toxins are primarily synthesized via the polyketide pathway.[11] While the specific genetic clusters and enzymatic steps for many toxins are still under active investigation, it is understood that precursor molecules from primary metabolism are condensed and modified to create the complex chemical structures of these mycotoxins. The biosynthesis of dibenzo-α-pyrones like this compound involves a polyketide synthase (PKS) enzyme, which is a common mechanism for fungal secondary metabolite production.[1][11]

Environmental and Substrate Factors

The decision of a fungal strain to produce toxins is heavily dictated by its environment. Key factors include:

-

Water Activity (aw) and Temperature: Mycotoxin production generally occurs under narrower temperature and water activity ranges than those required for fungal growth.[6] For Alternaria alternata on wheat, toxin production is optimized under specific interacting conditions of temperature and moisture.[6]

-

pH and Nutrients: The pH and the carbon-to-nitrogen ratio of the substrate can significantly influence the quantity and profile of mycotoxins produced.[12]

-

Fungal Strain and Substrate: Toxin production is highly variable between different Alternaria species and even between strains of the same species.[13][14] The specific agricultural commodity (substrate) also plays a crucial role in determining which toxins are produced and in what amounts.[2]

Caption: Key environmental and biological factors modulating this compound synthesis.

Natural Occurrence in Agricultural Commodities

This compound has been detected in a variety of agricultural products worldwide, often alongside other major Alternaria toxins.[15] Its presence is a global issue, affecting cereals, fruits, vegetables, and oilseeds.[5][16][17]

Cereals and Grains

Alternaria species are primary fungal contaminants of cereals such as wheat, sorghum, and barley.[5][10] this compound, along with AOH, AME, and tenuazonic acid (TeA), has been found in wheat grains, particularly when wet weather delays harvesting.[18][19] Studies in Slovenia and other parts of Europe have confirmed the presence of this compound in rye, spelt, and oats, sometimes at higher levels than more well-known Fusarium toxins.[20]

Fruits, Vegetables, and Processed Products

Fruits and vegetables are highly susceptible to Alternaria contamination. High levels of this compound have been reported in visibly infected produce, including:

-

Tomatoes: Processed tomato products are a significant commodity group where Alternaria toxins are monitored.[7][21]

-

Peppers: Have shown the potential for high accumulation of this compound and other toxins.[22]

-

Olives: Can be contaminated with this compound, AOH, and AME.[22]

-

Chrysanthemum Flowers: A recent study detected this compound in both fresh and dried chrysanthemum flowers used for herbal tea, highlighting a novel exposure risk.[14][23]

Fruit beverages and juices can also contain these toxins.[15][24] The European Commission has specifically recommended monitoring Alternaria toxins in processed tomato products, paprika powder, and certain cereal-based foods.[8][21]

Oilseeds and Nuts

Oilseeds like sunflower seeds and nuts are frequently contaminated by Alternaria fungi.[5][7] A study in South Korea detected this compound in nuts and seeds, with the highest concentration found in black sesame.[9]

Table 1: Summary of Reported this compound (ALT) Contamination in Various Commodities

| Commodity Group | Specific Commodity | Reported Concentration Range (µg/kg) | Region/Reference |

| Cereals & Grains | Wheat, Barley, Rye, Oats | Frequently detected, often co-occurring with AOH, AME, TeA | Europe[6][20] |

| Fruits & Vegetables | Peppers (infected) | Up to 103,000 | Scott, 2001[22] |

| Olives (infected) | Up to 1,400 | Scott, 2001[22] | |

| Chrysanthemum Petals | Up to 18,070 (18.07 µg/g) | China[23] | |

| Tomato Products | Frequently monitored | Europe[7][21] | |

| Nuts & Oilseeds | Black Sesame | Up to 10.71 | South Korea[9] |

| Nuts & Seeds (group) | 1.13 - 10.71 | South Korea[9] |

Note: Data is compiled from various sources and analytical methods. High levels are often associated with visibly molded samples.

Analytical Methodologies for Detection and Quantification

Accurate risk assessment relies on sensitive and robust analytical methods capable of detecting this compound at low levels in complex food matrices. High-Performance Liquid Chromatography coupled with Tandem Mass Spectrometry (LC-MS/MS) is the gold standard for mycotoxin analysis.[25][26]

Sample Preparation and Extraction

The primary challenge in mycotoxin analysis is efficiently extracting the target analyte from the complex food matrix while minimizing interferences.

-

Causality of Solvent Choice: A common and effective approach involves extraction with an acidified mixture of acetonitrile and water (e.g., 84:16:1, v/v/v acetonitrile:water:acetic acid).[25] Acetonitrile is a polar aprotic solvent that effectively disrupts cell structures and solubilizes moderately polar mycotoxins like this compound. The water component ensures miscibility and aids in extracting more polar compounds, while the acid helps to protonate the analytes, improving their stability and extraction efficiency.

-

Cleanup: Following extraction, a cleanup step is essential to remove matrix components that could interfere with LC-MS/MS analysis. Solid-Phase Extraction (SPE) is a widely used technique for this purpose.[9][24]

Protocol: Validated LC-MS/MS Method for this compound Quantification

This protocol is a representative workflow based on validated methods published in peer-reviewed literature.[25][27][28]

1. Sample Homogenization:

-

Weigh 5 g of a representative, homogenized sample (e.g., tomato puree, ground wheat) into a 50 mL polypropylene centrifuge tube.

-

Rationale: A representative and homogenous sample is critical for accurate quantification, minimizing variability from uneven contaminant distribution.

2. Extraction:

-

Add 20 mL of extraction solvent (acetonitrile/water/acetic acid; 80/19/1, v/v/v).

-

Fortify with an appropriate internal standard (e.g., ¹³C-labeled this compound) to correct for matrix effects and procedural losses.

-

Shake vigorously for 30 minutes on a mechanical shaker.

-

Rationale: The internal standard, being chemically identical to the analyte but mass-shifted, experiences the same analytical variations, ensuring a self-validating system.

3. Centrifugation:

-

Centrifuge the extract at 4,000 x g for 10 minutes to pellet solid debris.

-

Rationale: This step clarifies the supernatant for the subsequent cleanup phase, preventing clogging of the SPE cartridge.

4. SPE Cleanup:

-

Pass a defined volume of the supernatant through a suitable SPE cartridge (e.g., a polymer-based sorbent).

-

Wash the cartridge with a weak solvent (e.g., water) to remove polar interferences.

-

Elute the mycotoxins with a stronger solvent (e.g., methanol or acetonitrile).

-

Rationale: SPE provides selective retention of the analytes while allowing matrix interferences to pass through, significantly "cleaning" the sample.

5. Evaporation and Reconstitution:

-

Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.

-

Reconstitute the residue in 1 mL of the initial mobile phase (e.g., methanol/water, 30/70, v/v).

-

Rationale: This step concentrates the analyte and ensures the final sample solvent is compatible with the LC mobile phase, which is crucial for good peak shape.

6. LC-MS/MS Analysis:

-

Column: C18 reversed-phase column (e.g., 100 x 2.1 mm, 1.8 µm).

-

Mobile Phase: Gradient elution using A) Water with 5 mM ammonium formate and 0.1% formic acid, and B) Methanol with 5 mM ammonium formate and 0.1% formic acid.

-

Ionization: Electrospray Ionization (ESI), typically in negative mode for dibenzo-α-pyrones.

-

Detection: Multiple Reaction Monitoring (MRM) of at least two specific precursor-to-product ion transitions for unequivocal identification and quantification.

-

Rationale: The C18 column separates compounds based on hydrophobicity. The mobile phase additives improve ionization efficiency. Tandem MS (MS/MS) provides exceptional selectivity and sensitivity by monitoring specific fragmentation patterns unique to this compound.

Caption: A validated workflow for the analysis of this compound in food matrices.

Toxicology and Risk Assessment

The toxicological profile of this compound is less characterized than that of AOH, AME, or TeA, presenting a challenge for comprehensive risk assessment.[2][29]

-

Toxicity Profile: Studies have indicated that this compound can induce acute toxicity in animal models, though it appears to lack the genotoxic potential observed for AOH and AME.[9] However, exposure to complex mixtures of mycotoxins, as is common in naturally contaminated food, may result in synergistic or additive toxic effects that are not yet fully understood. Human exposure can pose health risks, including potential carcinogenic and mutagenic effects.[30]

-

Regulatory Status and Risk Assessment: Currently, there are no specific regulatory limits for this compound in the European Union or the United States. Risk assessment is often conducted using the Threshold of Toxicological Concern (TTC) approach, a method used for chemicals present at very low levels in the diet for which limited toxicity data are available.[16][31] The European Food Safety Authority (EFSA) has noted that dietary exposure to some Alternaria toxins exceeds the relevant TTC, indicating a need for more compound-specific toxicity data.[7][21] Limited data sets are available for this compound, which hampers a full risk assessment.[2][3][29] The EU has issued recommendations for Member States to monitor the presence of major Alternaria toxins, which may include this compound, to gather more occurrence data for future risk assessments.[21][32]

Conclusion and Future Perspectives

This compound is a relevant, naturally occurring mycotoxin found across a spectrum of agricultural commodities. While often present at lower concentrations than other Alternaria toxins, its widespread occurrence and co-contamination with other toxic metabolites warrant continued attention from the scientific and regulatory communities.

Future research should focus on bridging critical knowledge gaps, including:

-

Expanded Occurrence Data: More comprehensive surveys using highly sensitive LC-MS/MS methods are needed to refine exposure assessments, particularly for under-studied commodities and geographical regions.

-

Toxicological Characterization: In-depth studies on the chronic toxicity, metabolism, and potential synergistic effects of this compound in combination with other mycotoxins are crucial for accurate risk assessment.

-

Biosynthetic Pathway Elucidation: A deeper understanding of the genetic and molecular regulation of this compound production could pave the way for novel mitigation strategies aimed at inhibiting toxin formation at the source.

By advancing our understanding in these key areas, we can better protect global food and feed supplies from the risks posed by this compound and other Alternaria toxins.

References

-

Title: Recent Advances in Alternaria Phytotoxins: A Review of Their Occurrence, Structure, Bioactivity, and Biosynthesis. Source: MDPI. URL: [Link]

-

Title: Mycotoxins - Their Biosynthesis in Alternaria. Source: PubMed. URL: [Link]

-

Title: Alternaria toxins in feed and food. Source: EFSA. URL: [Link]

-

Title: EU: The Commission investigates Alternaria toxins. Source: Tomato News. URL: [Link]

-

Title: Alternaria Toxins: Potential Virulence Factors and Genes Related to Pathogenesis. Source: IntechOpen. URL: [Link]

-

Title: COMMISSION RECOMMENDATION (EU) 2022/553 of 5 April 2022 on monitoring the presence of Alternaria toxins in food. Source: European Union. URL: [Link]

-

Title: Chemical structures of host-specific toxins produced by various species of Alternaria. Source: ResearchGate. URL: [Link]

-

Title: Alternaria Toxins: Potential Virulence Factors and Genes Related to Pathogenesis. Source: NIH. URL: [Link]

-

Title: New EU Recommendation on monitoring of Alternaria toxins in food. Source: Mérieux NutriSciences. URL: [Link]

-

Title: Hazard characterization of Alternaria toxins to identify data gaps and improve risk assessment for human health. Source: PubMed. URL: [Link]

-

Title: Factors affecting the expression of the mycotoxins in Alternaria alternata. Source: ResearchGate. URL: [Link]

-